molecular formula C30H32O2 B14332118 6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] CAS No. 111873-86-0

6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]

Cat. No.: B14332118
CAS No.: 111873-86-0
M. Wt: 424.6 g/mol
InChI Key: KQSFVYQPIAKNGZ-UHFFFAOYSA-N
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Description

6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-octyloxybenzophenone and 1,2-ethylenediamine in tetrahydrofuran (THF) as the solvent . The reaction is carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above are typically carried out under specific conditions to ensure high efficiency and selectivity. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where stability and reactivity are crucial.

Properties

CAS No.

111873-86-0

Molecular Formula

C30H32O2

Molecular Weight

424.6 g/mol

IUPAC Name

6-[2-(1,4-dimethyl-3-oxo-6-propan-2-ylinden-5-yl)ethenyl]-3,7-dimethyl-5-propan-2-ylinden-1-one

InChI

InChI=1S/C30H32O2/c1-15(2)23-13-25-17(5)11-27(31)29(25)19(7)21(23)9-10-22-20(8)30-26(14-24(22)16(3)4)18(6)12-28(30)32/h9-16H,1-8H3

InChI Key

KQSFVYQPIAKNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C=C12)C(C)C)C=CC3=C(C=C4C(=CC(=O)C4=C3C)C)C(C)C)C

Origin of Product

United States

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